molecular formula C11H20N2O2 B14691768 8-Propionyl-3,8-diazabicyclo(3.2.1)octane-ethanol CAS No. 24054-93-1

8-Propionyl-3,8-diazabicyclo(3.2.1)octane-ethanol

Cat. No.: B14691768
CAS No.: 24054-93-1
M. Wt: 212.29 g/mol
InChI Key: JFXIIJKNDNHSFL-UHFFFAOYSA-N
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Description

8-Propionyl-3,8-diazabicyclo(321)octane-ethanol is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes a propionyl group and an ethanol group attached to a diazabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propionyl-3,8-diazabicyclo(3.2.1)octane-ethanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Propionyl-3,8-diazabicyclo(3.2.1)octane-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

8-Propionyl-3,8-diazabicyclo(3.2.1)octane-ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Propionyl-3,8-diazabicyclo(3.2.1)octane-ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Propionyl-3,8-diazabicyclo(3.2.1)octane-ethanol include other diazabicyclo compounds, such as:

Uniqueness

The uniqueness of 8-Propionyl-3,8-diazabicyclo(321)octane-ethanol lies in its specific structural features, such as the presence of both a propionyl group and an ethanol group attached to the diazabicyclo[321]octane core

Properties

CAS No.

24054-93-1

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-[3-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C11H20N2O2/c1-2-11(15)13-9-3-4-10(13)8-12(7-9)5-6-14/h9-10,14H,2-8H2,1H3

InChI Key

JFXIIJKNDNHSFL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CCO

Origin of Product

United States

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